4-Acetyl-2-nitrophenylboronic acid
Description
4-Acetyl-2-nitrophenylboronic acid is an organic boronic acid compound with the chemical formula C8H8BNO5. It is characterized by the presence of an acetyl group at the 4-position and a nitro group at the 2-position on the phenyl ring, along with a boronic acid functional group. This compound is a white to light yellow solid and is soluble in organic solvents such as dimethylformamide and dichloromethane .
Properties
IUPAC Name |
(4-acetyl-2-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO5/c1-5(11)6-2-3-7(9(12)13)8(4-6)10(14)15/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERWITSFOARJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681668 | |
| Record name | (4-Acetyl-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126895-86-0 | |
| Record name | B-(4-Acetyl-2-nitrophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126895-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Acetyl-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetyl-2-nitrophenylboronic acid is typically synthesized through the reaction of phenylboronic acid with the corresponding nitro compound and acetylating agents. The reaction conditions may vary depending on the specific requirements of the synthesis, but generally involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-2-nitrophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium catalysts are often used in Suzuki-Miyaura cross-coupling reactions.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions
Major Products Formed:
Oxidation: Amino derivatives of the compound.
Reduction: Coupled products with various organic groups.
Substitution: Derivatives with different functional groups replacing the acetyl group
Scientific Research Applications
4-Acetyl-2-nitrophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Acetyl-2-nitrophenylboronic acid primarily involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with palladium catalysts, forming a palladium-boron complex. This complex then reacts with an electrophilic organic group, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
4-Nitrophenylboronic acid: Similar structure but lacks the acetyl group.
4-Acetylphenylboronic acid: Similar structure but lacks the nitro group.
2-Nitrophenylboronic acid: Similar structure but lacks the acetyl group.
Uniqueness: 4-Acetyl-2-nitrophenylboronic acid is unique due to the presence of both acetyl and nitro groups on the phenyl ring, which allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Biological Activity
4-Acetyl-2-nitrophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its ability to interact with various biological systems, making it a subject of interest in medicinal chemistry, particularly in the development of therapeutic agents.
The compound's structure includes an acetyl group and a nitro group attached to a phenylboronic acid framework. This unique arrangement allows it to participate in various chemical reactions, including enzyme inhibition and molecular interactions that are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antibacterial Properties : Studies have shown that boronic acids can inhibit bacterial growth, particularly against pathogens such as Escherichia coli and Klebsiella pneumoniae.
- Antioxidant Activity : The compound has demonstrated significant antioxidant capabilities, which are vital for protecting cells from oxidative stress.
- Enzyme Inhibition : It interacts with various enzymes, influencing metabolic pathways and cellular functions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target biomolecules. This interaction can lead to:
- Inhibition of Enzymatic Activity : The compound can inhibit enzymes such as proteasomes and kinases, which are critical in cancer progression and other diseases.
- Modulation of Signaling Pathways : By interacting with specific receptors or enzymes, the compound can alter signaling pathways that regulate cell growth and apoptosis.
Research Findings
Recent studies have explored the biological implications of this compound in various contexts:
-
Anticancer Activity : In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines while sparing healthy cells. For instance, its IC50 values indicate potent activity against MCF-7 breast cancer cells.
Cell Line IC50 (µg/mL) MCF-7 (Cancer) 18.76 ± 0.62 Healthy Cells No significant toxicity -
Antioxidant Potential : The antioxidant activity was assessed using different assays, showing promising results:
Assay Type IC50 (µg/mL) ABTS Radical Scavenging 0.11 ± 0.01 DPPH Free Radical Scavenging 0.14 ± 0.01 CUPRAC 1.73 ± 0.16 -
Enzyme Inhibition Studies : The compound exhibited varying degrees of inhibition against several enzymes relevant to disease processes:
Enzyme Type IC50 (µg/mL) Acetylcholinesterase 115.63 ± 1.16 Butyrylcholinesterase 3.12 ± 0.04 Antiurease 1.10 ± 0.06 Antityrosinase 11.52 ± 0.46
Case Studies
Several case studies have illustrated the practical applications of this compound:
- A study demonstrated the effectiveness of a cream formulation containing this boronic acid derivative, which was evaluated for its antibacterial and antioxidant properties in dermatological applications.
- Another investigation focused on its potential as an anticancer agent, highlighting its selective toxicity towards cancer cells compared to normal cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
